1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Overview
Description
1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a pyrrolidinone moiety, making it a complex and intriguing molecule for various scientific research applications.
Preparation Methods
The synthesis of 1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorophenyl isocyanate with benzylamine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the formation of the urea linkage . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, disrupting essential biological pathways. For instance, it may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation by targeting key signaling pathways .
Comparison with Similar Compounds
1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea can be compared with other urea derivatives such as:
1-Benzyl-3-(4-chlorophenyl)urea: Lacks the pyrrolidinone moiety, making it less complex and potentially less active in certain biological assays.
1-Benzyl-3-(4-methylphenyl)urea: Substitution of the chlorine atom with a methyl group alters its chemical properties and biological activity.
1-Benzyl-3-(4-nitrophenyl)urea:
Properties
IUPAC Name |
1-benzyl-3-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-16-6-8-17(9-7-16)23-13-15(10-18(23)24)12-22-19(25)21-11-14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPCUFWXDFTQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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